5-Chloro-6-methoxypyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-methoxypyridine-3-carbonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium. This process yields a variety of methoxypyridine derivatives, including this compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic principles but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under heating conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the pyridine ring.
Scientific Research Applications
5-Chloro-6-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-carbonitrile: A similar compound with a methoxy group at the 2-position instead of the 6-position.
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles: These compounds have additional aryl and thiophene substituents.
Uniqueness
5-Chloro-6-methoxypyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 |
InChI Key |
XGYINLFOQMNCBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)Cl |
Origin of Product |
United States |
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